(R)-4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline hydrochloride
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Overview
Description
®-4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline hydrochloride is a compound belonging to the class of isoquinolines. It is characterized by the presence of a fluoro group at the 4th position and a sulfonyl group attached to a diazepane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline hydrochloride typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core is synthesized through a series of cyclization reactions starting from suitable aromatic precursors.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Diazepane Ring: The diazepane ring is attached through nucleophilic substitution reactions.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
®-4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinolines
Scientific Research Applications
®-4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including pulmonary arterial hypertension
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects primarily through inhibition of Rho-associated protein kinase 1 (ROCK1). This inhibition affects various cellular pathways, including the cGMP-PKG signaling pathway, cAMP signaling pathway, and chemokine signaling pathway. By modulating these pathways, the compound influences cellular processes such as vascular smooth muscle contraction, platelet activation, and leukocyte migration .
Comparison with Similar Compounds
Similar Compounds
(S)-2-methyl-1-(4-methylisoquinoline-5-sulfonyl)-1,4-diazepane: A similar compound with a methyl group instead of a fluoro group.
4-methyl-5-[(2-methyl-1,4-diazepan-1-yl)sulfonyl]isoquinoline: Another related compound with a methyl group at the 4th position
Uniqueness
®-4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline hydrochloride is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where fluorination enhances activity or stability .
Properties
Molecular Formula |
C15H19ClFN3O2S |
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Molecular Weight |
359.8 g/mol |
IUPAC Name |
4-fluoro-5-[[(2R)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;hydrochloride |
InChI |
InChI=1S/C15H18FN3O2S.ClH/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;/h2,4-5,9-11,17H,3,6-8H2,1H3;1H/t11-;/m1./s1 |
InChI Key |
COBSKSLDBJBGEK-RFVHGSKJSA-N |
Isomeric SMILES |
C[C@@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.Cl |
Canonical SMILES |
CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.Cl |
Origin of Product |
United States |
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